An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine, a key building block in modern medicinal chemistry. The document details a robust and validated synthetic pathway, including a step-by-step experimental protocol for its preparation via reductive amination and subsequent deprotection. Furthermore, this guide explores the compound's characteristic reactivity, focusing on N-alkylation and N-acylation reactions, and discusses its significant role as a pharmacophore in the development of novel therapeutics, particularly as a selective κ-opioid receptor (KOR) antagonist. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.
Introduction
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine, with the CAS number 794471-13-9, is a bicyclic diamine that has garnered significant attention in the field of drug discovery.[1] Its unique structural architecture, combining a piperidine ring with a tetrahydropyran moiety, imparts favorable physicochemical properties, making it a valuable scaffold for the design of bioactive molecules. The piperidine ring is a prevalent feature in numerous pharmaceuticals, while the tetrahydropyran group can enhance aqueous solubility and metabolic stability.[2]
This compound is particularly notable for its incorporation into several clinical and preclinical drug candidates. A prominent example is its role as a core component of NAVACAPRANT (BTRX-335140), a selective κ-opioid receptor (KOR) antagonist that has been investigated in clinical trials for the treatment of mood disorders.[1] The strategic importance of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine as a synthetic intermediate underscores the need for a detailed understanding of its chemical properties and a reliable method for its preparation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O | [3] |
| Molecular Weight | 184.28 g/mol | [3] |
| CAS Number | 794471-13-9 | [1] |
| Appearance | White crystalline solid | [4] |
| Boiling Point (Predicted) | 278.3 ± 40.0 °C | [4] |
| Density (Predicted) | 1.045 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 10.44 ± 0.20 | [5] |
| Solubility | Soluble in alcohols, ketones, and chloroform; slightly soluble in ether and petroleum ether. | [4] |
Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine
The most efficient and widely adopted synthetic route to 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine involves a two-step process: the reductive amination of a Boc-protected 4-aminopiperidine with tetrahydro-4H-pyran-4-one, followed by the acidic deprotection of the Boc group. This method is advantageous due to its high yield, scalability, and the use of readily available starting materials.[1]
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine.
Experimental Protocol
This protocol is a self-validating system, with each step designed to ensure high purity and yield of the desired products.
Step 1: Synthesis of tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylcarbamate [1]
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Rationale: This step involves the formation of a C-N bond between the piperidine nitrogen and the tetrahydropyran ring via reductive amination. The use of a Boc protecting group on the 4-amino functionality prevents its participation in the reaction, ensuring regioselectivity. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.
-
Procedure:
-
To a stirred solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and tetrahydro-4H-pyran-4-one (1.1 eq) in 1,2-dichloroethane (0.1 M), add acetic acid (1.1 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
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Continue stirring at room temperature for 48-68 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford tert-butyl 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylcarbamate as a white solid. A reported yield for this reaction is 86%.[1]
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Step 2: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine (Boc Deprotection) [5][6]
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Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to yield the free primary amine. Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose, leading to the formation of the TFA salt of the product, which can then be neutralized.
-
Procedure:
-
Dissolve the Boc-protected intermediate from Step 1 (1.0 eq) in dichloromethane (0.2 M).
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize the TFA salt.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine as a solid. The product can be further purified by recrystallization if necessary.
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Spectroscopic Characterization
The structural integrity of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine is confirmed through a combination of spectroscopic techniques.
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¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the protons of the tetrahydropyran and piperidine rings. Protons adjacent to the oxygen atom in the tetrahydropyran ring typically appear in the δ 3.4–4.0 ppm range, while protons on the carbons adjacent to the piperidine nitrogen are expected between δ 2.5–3.2 ppm.[1] The remaining aliphatic protons will resonate in the upfield region.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the ten carbon atoms in the molecule. The carbons attached to the oxygen and nitrogen atoms will be the most downfield-shifted among the aliphatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad signal in the 3200-3400 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary amine. C-H stretching vibrations of the aliphatic rings will be observed around 2850-2950 cm⁻¹. The C-O-C stretching of the tetrahydropyran ether linkage will likely appear in the 1050-1150 cm⁻¹ region.
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Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. For electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is expected at m/z 185.16.[1]
Chemical Reactivity
The chemical reactivity of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine is primarily dictated by the nucleophilicity of its two amine groups. The piperidine nitrogen is a secondary amine, and the 4-amino group is a primary amine. Generally, the piperidine nitrogen is more sterically hindered.
N-Acylation
The primary amino group can be selectively acylated using various acylating agents, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base like triethylamine or pyridine.[7] This reaction is a common method to introduce amide functionalities.
Caption: General scheme for N-acylation.
Example Protocol: N-Benzoylation
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Dissolve 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
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Cool the solution to 0 °C and add benzoyl chloride (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the N-benzoylated product.
N-Alkylation
The primary amino group can also undergo N-alkylation with alkyl halides. To achieve mono-alkylation and prevent over-alkylation, it is often necessary to use a protecting group strategy or carefully control the stoichiometry of the reagents. Reductive amination with aldehydes or ketones is another effective method for N-alkylation.
Caption: General scheme for N-alkylation.
Applications in Drug Discovery
The primary application of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine is as a versatile building block in the synthesis of complex molecules for drug discovery. Its utility is exemplified by its incorporation into molecules targeting G-protein coupled receptors (GPCRs).[1] As mentioned, it is a key component of the selective κ-opioid receptor antagonist NAVACAPRANT. The modulation of the κ-opioid system is a promising therapeutic strategy for various central nervous system disorders, including depression, anxiety, and addiction.[1] The structural features of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine likely contribute to the favorable pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates.
Safety and Handling
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound is predicted to be an irritant.[5] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine is a valuable and versatile building block in medicinal chemistry. Its straightforward and high-yielding synthesis, combined with its favorable physicochemical properties, makes it an attractive scaffold for the development of novel therapeutics. The detailed experimental protocols and discussion of its reactivity provided in this guide are intended to facilitate its application in drug discovery and development programs. As research into GPCR modulators continues to expand, the importance of key intermediates like 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine is expected to grow.
References
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 9(2).
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Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
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What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). Chemistry Stack Exchange. Retrieved from [Link]
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Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
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4-Piperidinamine, 1-(Tetrahydro-2H-Pyran-4-Yl)- Request for Quotation. (2024, April 9). ChemBK. Retrieved from [Link], 1-(Tetrahydro-2H-Pyran-4-Yl)-
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Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][8]naphthyrin-5(6H)-one. (2015). Tetrahedron, 71(43), 8344-8349.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). Molecules, 27(15), 4995.
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SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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